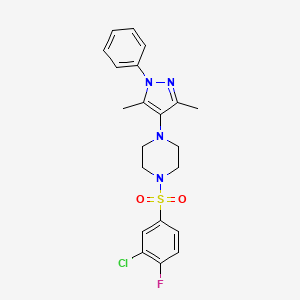![molecular formula C19H27FN4O6S B6486787 N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 869071-49-8](/img/structure/B6486787.png)
N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C19H27FN4O6S and its molecular weight is 458.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is 458.16353393 g/mol and the complexity rating of the compound is 705. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Therapeutics
The compound’s unique structure and functional groups make it a promising candidate for cancer treatment. Researchers are investigating its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in tumor growth. Preclinical studies have shown encouraging results, but further research is needed to validate its efficacy and safety in clinical settings .
Anti-Inflammatory Agents
Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. The compound’s sulfonamide and oxazinane moieties may confer anti-inflammatory properties. Scientists are exploring its potential as a novel anti-inflammatory drug by targeting specific pathways involved in immune responses .
Neuroprotection and Neurodegenerative Diseases
Given its structural resemblance to certain neurotransmitters, this compound has drawn interest in neuroprotection. Researchers are investigating its ability to modulate neuronal function, potentially mitigating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Early studies suggest that it may enhance neuronal survival and reduce oxidative stress .
Cardiovascular Applications
The compound’s sulfonyl group and oxazinane ring could influence cardiovascular health. Researchers are exploring its effects on blood vessels, platelet aggregation, and cardiac function. Potential applications include managing hypertension, preventing thrombosis, and improving overall cardiovascular health .
Drug Delivery Systems
The compound’s morpholinyl and ethanediamide groups make it an attractive candidate for drug delivery systems. Scientists are designing nanoparticles or liposomes incorporating this compound to enhance drug stability, solubility, and targeted delivery. Such systems could revolutionize drug administration and improve therapeutic outcomes .
Materials Science and Nanotechnology
Beyond its biological applications, this compound’s unique structure may find use in materials science. Researchers are exploring its potential as a building block for nanomaterials, sensors, or catalysts. Its sulfonamide group could facilitate interactions with other materials, leading to innovative applications in nanoelectronics and beyond .
Science Times: Who Are the Leaders in Nanoparticle Technology and Why? CERN: International Year of Quantum Science and Technology
properties
IUPAC Name |
N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN4O6S/c20-15-2-4-16(5-3-15)31(27,28)24-7-1-11-30-17(24)14-22-19(26)18(25)21-6-8-23-9-12-29-13-10-23/h2-5,17H,1,6-14H2,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSLWVKEZBKMRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCN2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(diethylamino)ethyl]-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B6486708.png)
![2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B6486709.png)
![N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B6486731.png)
![N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B6486746.png)
![N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B6486759.png)
![N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B6486766.png)
![N-[2-(dimethylamino)ethyl]-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B6486768.png)
![N'-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B6486775.png)
![N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B6486783.png)
![6-chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B6486793.png)
methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486801.png)

![5-[(3-bromophenyl)(piperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486810.png)
![5-[(4-ethoxy-3-methoxyphenyl)(piperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486822.png)